molecular formula C24H21Cl2FN8 B12620097 3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-

3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-

Cat. No.: B12620097
M. Wt: 511.4 g/mol
InChI Key: YIFLRNURKJVDHB-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a quinolinecarbonitrile core, multiple halogen substitutions, and a triazole ring

Preparation Methods

The synthesis of 3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]- typically involves multiple steps, including halogenation, amination, and cyclization reactionsIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the triazole ring can enhance binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and triazole-containing moleculesSome similar compounds include quinazoline derivatives and other halogenated quinolines .

Biological Activity

3-Quinolinecarbonitrile derivatives have gained attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino] and its biological activity profile, including its potential as an anticancer agent and its mechanism of action.

Chemical Structure and Properties

The compound's molecular formula is C16H7Cl2FN4O2C_{16}H_{7}Cl_{2}FN_{4}O_{2}, with a molecular weight of approximately 356.743 g/mol. The structural features include:

  • A quinoline ring system.
  • A triazole moiety which is known for enhancing biological activity.
  • Multiple halogen substitutions that may influence pharmacokinetic properties.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including:

  • U-87 (human glioblastoma)
  • MDA-MB-231 (triple-negative breast cancer)

In vitro studies using the MTT assay demonstrated that this derivative exhibited greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a potential selectivity for certain cancer types .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
3-QCU-8712.5
3-QCMDA-MB-23125.0

IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism underlying the anticancer activity of this compound involves the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate cell proliferation and survival. The presence of the triazole moiety enhances binding affinity to target proteins, potentially leading to reduced tumor growth and increased apoptosis in cancer cells .

Antioxidant Activity

In addition to anticancer properties, this quinoline derivative has demonstrated antioxidant activity. The DPPH radical scavenging method was employed to evaluate its ability to neutralize free radicals. Results indicated that the compound exhibited antioxidant activity comparable to well-known antioxidants like ascorbic acid, making it a candidate for further exploration in oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid90
3-QC85

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step reactions starting from commercially available quinoline derivatives. Recent studies have explored various substitutions on the quinoline scaffold to enhance biological activity further. For instance, derivatives with different halogen substituents have shown varied potency against both cancer and microbial targets .

Properties

IUPAC Name

8-chloro-4-(3-chloro-4-fluoroanilino)-6-[(1-piperidin-4-yltriazol-4-yl)methylamino]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2FN8/c25-20-8-15(1-2-22(20)27)32-23-14(10-28)11-31-24-19(23)7-16(9-21(24)26)30-12-17-13-35(34-33-17)18-3-5-29-6-4-18/h1-2,7-9,11,13,18,29-30H,3-6,12H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFLRNURKJVDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2FN8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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